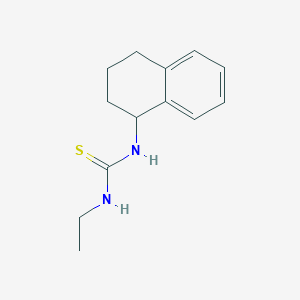
N-(4-chloro-3-formylbenzyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-formylbenzyl)propionamide is an organic compound characterized by the presence of a chloro-substituted benzyl group attached to a propionamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-formylbenzyl)propionamide typically involves the reaction of 4-chloro-3-formyl-benzyl chloride with propionamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chloro-3-formylbenzyl)propionamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-(4-Chloro-3-carboxy-benzyl)-propionamide.
Reduction: N-(4-Chloro-3-hydroxymethyl-benzyl)-propionamide.
Substitution: N-(4-Substituted-3-formyl-benzyl)-propionamide.
Aplicaciones Científicas De Investigación
N-(4-chloro-3-formylbenzyl)propionamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-3-formylbenzyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The chloro group may enhance the compound’s binding affinity to its targets, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Chloro-3-formyl-benzyl)-acetamide
- N-(4-Chloro-3-formyl-benzyl)-methyl-carbamic acid tert-butyl ester
- N-(4-Chloro-3-formyl-benzyl)-cyclopropylmethyl-carbamic acid tert-butyl ester
Uniqueness
N-(4-chloro-3-formylbenzyl)propionamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C11H12ClNO2 |
|---|---|
Peso molecular |
225.67 g/mol |
Nombre IUPAC |
N-[(4-chloro-3-formylphenyl)methyl]propanamide |
InChI |
InChI=1S/C11H12ClNO2/c1-2-11(15)13-6-8-3-4-10(12)9(5-8)7-14/h3-5,7H,2,6H2,1H3,(H,13,15) |
Clave InChI |
AUCUDBCYQKIAJQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NCC1=CC(=C(C=C1)Cl)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-methoxyphenyl)amino]-4-phenyl-1H-pyrrole-2,5-dione](/img/structure/B8391049.png)

![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbothioamide](/img/structure/B8391057.png)










![1-(thiazol-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B8391154.png)
